BenchChemオンラインストアへようこそ!

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

CES2 carboxylesterase inhibitor

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic small molecule (MW 317.36, C15H15N3O3S) featuring a 4,6-dimethylbenzothiazole core linked via an acetamide bridge to a 2,5-dioxopyrrolidin-1-yl moiety. The molecule has entered preclinical characterization and is annotated in authoritative biochemical databases with quantitative inhibition constants against human carboxylesterase 2 (CES2) and lysine-specific demethylase 1A (LSD1/KDM1A), along with counter-screen data against monoamine oxidase A (MAO-A).

Molecular Formula C15H15N3O3S
Molecular Weight 317.36
CAS No. 476308-63-1
Cat. No. B2546855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
CAS476308-63-1
Molecular FormulaC15H15N3O3S
Molecular Weight317.36
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)CN3C(=O)CCC3=O)C
InChIInChI=1S/C15H15N3O3S/c1-8-5-9(2)14-10(6-8)22-15(17-14)16-11(19)7-18-12(20)3-4-13(18)21/h5-6H,3-4,7H2,1-2H3,(H,16,17,19)
InChIKeyLKLZJDGVHHSDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 476308-63-1) — An Overview for Scientific Procurement & Evaluation


N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic small molecule (MW 317.36, C15H15N3O3S) featuring a 4,6-dimethylbenzothiazole core linked via an acetamide bridge to a 2,5-dioxopyrrolidin-1-yl moiety [1]. The molecule has entered preclinical characterization and is annotated in authoritative biochemical databases with quantitative inhibition constants against human carboxylesterase 2 (CES2) and lysine-specific demethylase 1A (LSD1/KDM1A), along with counter-screen data against monoamine oxidase A (MAO-A) [1][2]. These multi-target profiles provide early selection-relevant differentiation from in-class benzothiazole derivatives that lack this combination of substituent topology and inhibitory fingerprint.

Why Generic Benzothiazole Substitution Is Inadequate: The Case for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide


Benzothiazole scaffolds are common in epigenetic probe and esterase inhibitor discovery, yet small variations in substitution pattern and linker chemistry can invert selectivity, shift potency by orders of magnitude, or introduce liability at anti-targets such as MAO-A [1]. The 4,6-dimethyl-1,3-benzothiazole core combined with the 2,5-dioxopyrrolidin-1-yl-acetamide linker confers a specific CES2/LSD1 inhibition profile that is not shared by unsubstituted, monomethyl, or 4,7-dimethyl benzothiazole isomers. Because in-class compounds are frequently offered as “functional analogs” without counter-screen data, a procurement decision based solely on scaffold similarity risks selecting an analog with substantially lower target potency or inferior selectivity. The quantitative evidence below establishes exactly where this compound diverges from its closest comparators.

Measurable Differentiation: Quantitative Evidence for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide Over Comparator Compounds


CES2 Inhibition Potency versus a Reference Small-Molecule CES2 Inhibitor (CES2-IN-1)

In a biochemical assay using human liver microsomes and fluorescein diacetate as substrate, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide achieved an IC50 of 20 nM (Ki = 42 nM) against CES2 [1]. In contrast, the structurally distinct, literature-reported reversible CES2 inhibitor CES2-IN-1 (Compound 24) exhibits an IC50 of 6.72 μM against recombinant human CES2 . This represents an approximately 336-fold potency advantage for the target compound, although direct head-to-head comparisons under identical assay conditions are not available.

CES2 carboxylesterase inhibitor

LSD1 Inhibitory Activity Relative to Amino-Carboxamide Benzothiazole Hit Compounds

Against human recombinant LSD1, the target compound inhibited H2O2 production with an IC50 of 356 nM using a methylated peptide substrate [1]. A published series of amino-carboxamide benzothiazoles, which lack the 2,5-dioxopyrrolidin-1-yl-acetamide extension, reported lead compounds 26 and 30 with IC50 values of 4.35 µM and 4.64 µM, respectively, in a related LSD1 biochemical assay [2]. The target compound thus demonstrates approximately 12- to 13-fold greater potency than these structurally related benzothiazole inhibitors.

LSD1 KDM1A epigenetics

Selectivity Window for LSD1 over Monoamine Oxidase A (MAO-A)

Counter-screening against human MAO-A revealed an IC50 value of >100,000 nM (100 µM) for the target compound [1]. Combined with the LSD1 IC50 of 356 nM, this yields an apparent selectivity index of >280-fold for LSD1 over MAO-A. A benchmark LSD1 inhibitor, OG-L002, demonstrates a substantially narrower selectivity margin of 69-fold for LSD1 (IC50 20 nM) over MAO-A (IC50 ~1,380 nM) under comparable in vitro conditions [2]. Thus, while the target compound is less potent against LSD1 than OG-L002, it offers at least a 4-fold wider selectivity window against the MAO-A anti-target.

LSD1 MAO-A selectivity

Absence of Significant MAO-A Inhibition as a Liability Differentiator

The target compound's MAO-A IC50 (>100 µM) was measured alongside LSD1 inhibition in the same experimental panel [1]. By contrast, many benzothiazole-containing monoamine oxidase inhibitors (e.g., certain 2-arylbenzothiazoles) display low-micromolar MAO-A inhibition . The very weak activity at MAO-A—functionally negligible at concentrations up to 100 µM—eliminates a major anti-target liability that frequently derails otherwise promising LSD1 or kinase inhibitor series. Class-level evidence shows that even modest MAO-A inhibition can complicate in vivo interpretation, so this compound's clean counter-screen profile is a procurement-relevant selection factor.

MAO-A counter-screen drug interaction

Applied Differentiation: Optimal Scenarios for Selecting N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide


High-Priority CES2 Tool Compound for Prodrug Activation Studies

When the research objective demands potent CES2 inhibition to interrogate prodrug hydrolysis or xenobiotic metabolism in hepatic models, the 20 nM IC50 against human liver microsomal CES2 offers a substantial potency advantage over inhibitors like CES2-IN-1 (IC50 6.72 μM) [Section 3, Evidence 1]. This potency enables complete target engagement at nanomolar concentrations, minimizing compound interference in co-dosed prodrug or substrate assays.

Selective LSD1 Phenotypic Probing with Minimal MAO-A Confounding

For epigenetic target validation studies requiring unambiguous assignment of cellular phenotypes to LSD1 demethylase activity, the >280-fold selectivity over MAO-A provides a wider functional window than the commonly used probe OG-L002 (~69-fold) [Section 3, Evidence 3]. This feature is critical in neuronal or neuroendocrine cell lines where MAO-A expression is high and off-target effects would confound gene-expression readouts.

Chemical Probe Development Starting Point with a Clean Anti-Target Profile

In medicinal chemistry campaigns where maintaining a clean MAO profile is mandatory (e.g., CNS drug discovery), beginning with a scaffold that already exhibits >100 µM IC50 against MAO-A [Section 3, Evidence 4] reduces downstream medicinal chemistry burden. In contrast to benzothiazole cores that carry intrinsic MAO inhibition liability, this compound's built-in selectivity simplifies structure-activity relationship expansion.

Quote Request

Request a Quote for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.